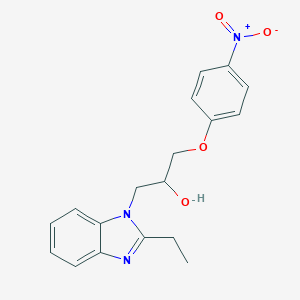
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as nebivolol, which is a beta-blocker used to treat hypertension and heart failure. However,
Wirkmechanismus
The mechanism of action of nebivolol involves selective blockade of beta-1 adrenergic receptors and activation of nitric oxide synthase, leading to vasodilation and improved endothelial function. Nebivolol also has antioxidant and anti-inflammatory effects, which can help reduce oxidative stress and inflammation in various diseases.
Biochemical and Physiological Effects
Nebivolol has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving endothelial function, reducing oxidative stress and inflammation, improving cognitive function, and enhancing the efficacy of chemotherapy. Nebivolol has also been shown to have minimal side effects compared to other beta-blockers, making it a preferred choice for patients with cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using nebivolol in lab experiments include its well-established safety profile, minimal side effects, and potential applications in various fields. The limitations of using nebivolol in lab experiments include its relatively high cost, limited availability, and potential interactions with other drugs.
Zukünftige Richtungen
Several future directions for research on nebivolol include investigating its potential applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Future research can also focus on developing more efficient synthesis methods for nebivolol and exploring its potential as a drug delivery system for targeted therapy. Additionally, research can focus on identifying potential biomarkers for predicting the efficacy of nebivolol in different diseases.
Conclusion
In conclusion, nebivolol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its well-established safety profile, minimal side effects, and potential applications make it a preferred choice for patients with cardiovascular diseases. Future research can focus on exploring its potential applications in other diseases and developing more efficient synthesis methods for nebivolol.
Synthesemethoden
The synthesis of nebivolol involves several steps, including the condensation of 2-ethylbenzimidazole with ethyl acetoacetate, followed by nitration and reduction to obtain 1-(2-ethyl-1H-benzimidazol-1-yl)-3-nitropropan-2-ol. The final step involves the reaction of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-nitropropan-2-ol with 4-chlorophenol to obtain 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
Nebivolol has been extensively studied for its potential applications in various fields, including cardiovascular, neurological, and oncological diseases. In cardiovascular diseases, nebivolol has been shown to have vasodilatory effects and improve endothelial function, which can help reduce blood pressure and prevent cardiac remodeling. In neurological diseases, nebivolol has been shown to have neuroprotective effects and improve cognitive function. In oncological diseases, nebivolol has been shown to have anti-tumor effects and improve the efficacy of chemotherapy.
Eigenschaften
Produktname |
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol |
|---|---|
Molekularformel |
C18H19N3O4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-(2-ethylbenzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C18H19N3O4/c1-2-18-19-16-5-3-4-6-17(16)20(18)11-14(22)12-25-15-9-7-13(8-10-15)21(23)24/h3-10,14,22H,2,11-12H2,1H3 |
InChI-Schlüssel |
BSKGLBYLEXISQI-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)



![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)

![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
